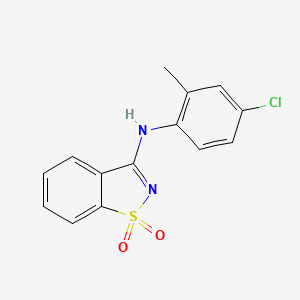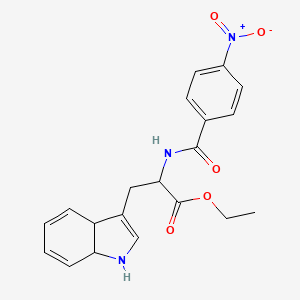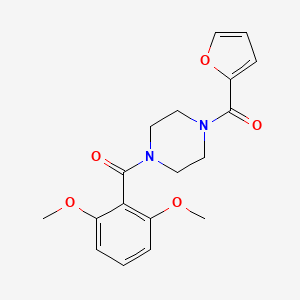![molecular formula C22H32Cl2N2O3 B5601828 N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5601828.png)
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like "N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride" involves multiple steps, including the preparation of key intermediates and the use of specific reagents to achieve the desired molecular structure. For instance, Morie et al. (1994) detailed the synthesis of mosapride enantiomers, focusing on optical resolution and amination processes (Morie, Kato, Harada, Yoshida, & Matsumoto, 1994). Such methods are indicative of the complex strategies required to synthesize specific molecular configurations.
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the behavior and reactivity of chemical compounds. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed. For related compounds, Shevyrin et al. (2016) utilized gas chromatography/mass spectrometry (GC/MS) and high-resolution mass spectrometry (HRMS) for the identification of a new compound in the NBOMe series, highlighting the importance of analytical techniques in elucidating molecular structures (Shevyrin, Kupriyanova, Lebedev, Melkozerov, Eltsov, Shafran, Morzherin, & Sadykova, 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds such as "this compound" is influenced by their functional groups and molecular structure. Studies often focus on reactions under various conditions to explore potential applications. For example, Horita et al. (1986) discussed the selectivity of deprotection for benzyl and methoxybenzyl protecting groups, which is relevant for understanding the chemical behavior of complex molecules (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Applications De Recherche Scientifique
Analytical Characterization and Detection
- A high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method was developed for the detection and quantification of related compounds, such as 2CC-NBOMe and 25I-NBOMe, in serum samples of intoxicated patients. This method utilizes an internal standard and solid-phase extraction for sample preparation, offering a reliable approach for clinical toxicology testing in emergency situations (Poklis, Charles, Wolf, & Poklis, 2013).
Pharmacological Studies
- Neurochemical pharmacology research has highlighted the high potency of certain N-benzyl phenethylamine derivatives, similar in structure to the compound , as agonists at 5-HT2A receptors. These studies provide a foundation for understanding the biochemical pharmacology consistent with hallucinogenic activity, offering insights into the potential therapeutic or investigational use of related compounds (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
Propriétés
IUPAC Name |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-18-6-8-19(9-7-18)17-27-22-20(4-3-5-21(22)25-2)16-23-10-11-24-12-14-26-15-13-24;;/h3-9,23H,10-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCBDUGTRSQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNCCN3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid](/img/structure/B5601762.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)
![4-[(4-chlorophenoxy)acetyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601795.png)

![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)

![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)


![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
